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molecular formula C6H9N3O3 B1631152 Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1631152
M. Wt: 171.15 g/mol
InChI Key: HBZZNVISYFXCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951946B2

Procedure details

Crude, unpurified compound 8 (5 g) is added portionwise to a 0° C. commercially available solution of hydrogen chloride in 1,4-dioxan (Aldrich, 4 M, 35 ml.) Compound 8a slowly dissolves to afford a clear yellow solution. After stirring for approximately 12 hours, the reaction mixture turns cloudy. TLC on silica using methylene chloride:ethyl acetate (9:1) as the eluent shows the starting material has been consumed. The reaction mixture is filtered and a white solid is obtained. The solid is washed exhaustively with ether (50 mL) to afford 266 mg of compound 9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 8a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
methylene chloride ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10]1[O:14][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:12][N:11]=1)=O)(C)(C)C.Cl.C(Cl)Cl.C(OCC)(=O)C>O1CCOCC1>[NH2:8][CH2:9][C:10]1[O:14][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:12][N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=NN=C(O1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Compound 8a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
methylene chloride ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for approximately 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
slowly dissolves
CUSTOM
Type
CUSTOM
Details
to afford a clear yellow solution
CUSTOM
Type
CUSTOM
Details
has been consumed
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
a white solid is obtained
WASH
Type
WASH
Details
The solid is washed exhaustively with ether (50 mL)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC1=NN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: CALCULATEDPERCENTYIELD 8.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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